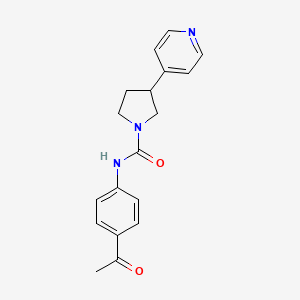![molecular formula C17H20N4OS B7436631 N-[2-(2-aminoethoxy)ethyl]-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7436631.png)
N-[2-(2-aminoethoxy)ethyl]-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-aminoethoxy)ethyl]-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine, commonly known as AMPTP, is a chemical compound that has been studied for its potential as a therapeutic agent in various diseases. The synthesis of AMPTP is a complex process that involves several steps, and its mechanism of action is still being researched.
作用机制
The mechanism of action of AMPTP is still being researched. However, it is known that AMPTP inhibits the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This inhibition leads to the accumulation of deoxyuridine monophosphate, which can cause DNA damage and cell death. In addition, AMPTP has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
AMPTP has been shown to have several biochemical and physiological effects. In cancer research, AMPTP has been shown to inhibit the growth of cancer cells by blocking the activity of thymidylate synthase. In Alzheimer's disease research, AMPTP has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. In Parkinson's disease research, AMPTP has been shown to protect dopaminergic neurons from oxidative stress.
实验室实验的优点和局限性
One advantage of using AMPTP in lab experiments is that it has been shown to have potential as a therapeutic agent in various diseases. This makes it a promising target for further research. However, one limitation of using AMPTP in lab experiments is that its mechanism of action is still being researched. This makes it difficult to fully understand its effects on cells and organisms.
未来方向
There are several future directions for research on AMPTP. One direction is to further investigate its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its mechanism of action in more detail, which can help to better understand its effects on cells and organisms. Additionally, future research can focus on developing more efficient synthesis methods for AMPTP, which can make it more accessible for further research.
合成方法
The synthesis of AMPTP is a multi-step process that involves the use of several reagents and solvents. The first step involves the reaction of 5-phenylthieno[2,3-d]pyrimidin-4-amine with N-methyl-N-(2-hydroxyethyl)amine in the presence of triethylamine. This results in the formation of N-[2-(2-hydroxyethyl)ethyl]-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine. The second step involves the reaction of this intermediate with 2-bromoethanol in the presence of potassium carbonate. This results in the formation of N-[2-(2-aminoethoxy)ethyl]-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine, which is AMPTP.
科学研究应用
AMPTP has been studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, AMPTP has been shown to inhibit the growth of cancer cells by blocking the activity of an enzyme called thymidylate synthase. In Alzheimer's disease research, AMPTP has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain. In Parkinson's disease research, AMPTP has been shown to protect dopaminergic neurons from oxidative stress.
属性
IUPAC Name |
N-[2-(2-aminoethoxy)ethyl]-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-21(8-10-22-9-7-18)16-15-14(13-5-3-2-4-6-13)11-23-17(15)20-12-19-16/h2-6,11-12H,7-10,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQUOEIXMLNWMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOCCN)C1=C2C(=CSC2=NC=N1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-aminoethoxy)ethyl]-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-3-yloxybenzamide](/img/structure/B7436567.png)
![N-[2-methoxy-4-(methylcarbamoyl)phenyl]-3-(phenylsulfanylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7436570.png)
![3-[(5-Bromo-3-nitropyridin-2-yl)amino]azetidine-3-carboxamide](/img/structure/B7436576.png)
![N-[4-(methylamino)phenyl]-N'-(oxan-4-yloxy)oxamide](/img/structure/B7436583.png)
![3-(4-chloropyrazol-1-yl)-N-[2-methyl-1-(3-methylphenyl)propyl]propanamide](/img/structure/B7436586.png)
![Propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate](/img/structure/B7436597.png)
![N-(2-ethoxypentyl)-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7436607.png)
![5-[1-(4-chloro-2-fluorophenyl)sulfonylpyrrolidin-3-yl]-2H-tetrazole](/img/structure/B7436608.png)
![butyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-ylsulfanyl)acetate](/img/structure/B7436613.png)

![1-(1,9-Dioxaspiro[5.5]undecan-4-yl)-3-(6-phenylhexyl)urea](/img/structure/B7436622.png)
![N'-[(3-aminophenyl)methyl]-N'-ethylethane-1,2-diamine](/img/structure/B7436626.png)
![5-chloro-N-[2-hydroxy-2-(oxolan-2-yl)ethyl]-2-sulfamoylthiophene-3-carboxamide](/img/structure/B7436629.png)
